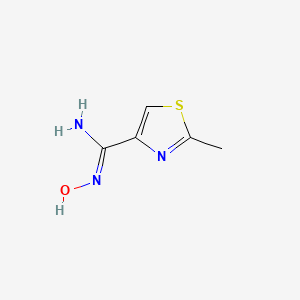
4-Thiazolecarboximidamide,n-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboximidamide, n-hydroxy-2-methyl- is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboximidamide, n-hydroxy-2-methyl- typically involves the reaction of thiazole derivatives with hydroxylamine hydrochloride under specific conditions. One common method includes the reaction of 2-methylthiazole-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as pyridine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboximidamide, n-hydroxy-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiazole derivatives .
Scientific Research Applications
4-Thiazolecarboximidamide, n-hydroxy-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 4-Thiazolecarboximidamide, n-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-Thiazolecarboximidamide, n-hydroxy-2-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C5H7N3OS |
|---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
N'-hydroxy-2-methyl-1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C5H7N3OS/c1-3-7-4(2-10-3)5(6)8-9/h2,9H,1H3,(H2,6,8) |
InChI Key |
SLZGQHLQOOLDIA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=CS1)/C(=N/O)/N |
Canonical SMILES |
CC1=NC(=CS1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















